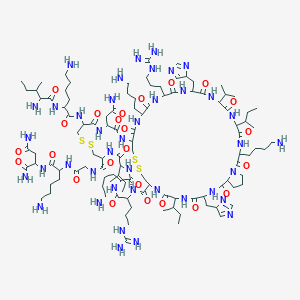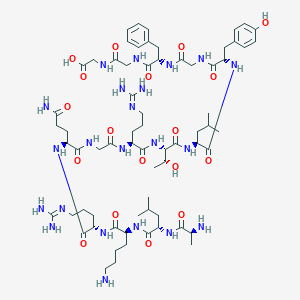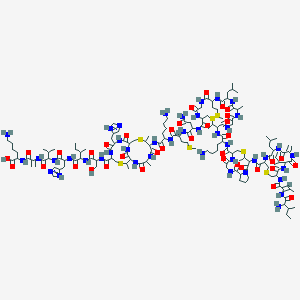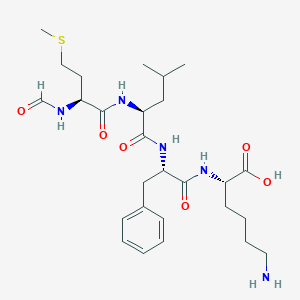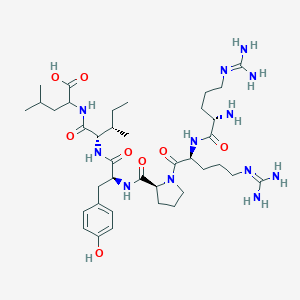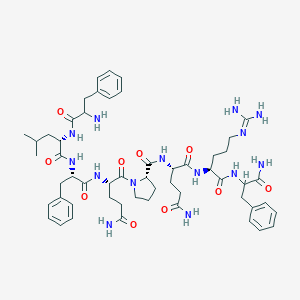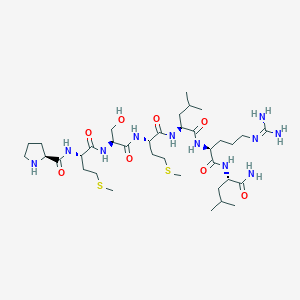
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Descripción general
Descripción
This compound belongs to the class of organic compounds known as piperidines .
Molecular Structure Analysis
The molecular structure analysis of this compound could involve techniques such as FT-IR, FT-Raman, and UV-Vis spectroscopy . These techniques can provide valuable information about the compound’s structure and its electronic properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques and calculations. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed . Spectroscopic techniques can also be used to investigate the compound’s properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Research has focused on developing convenient synthesis methods for structurally similar compounds. For instance, Yonghai Liu et al. (2008) reported a novel approach to synthesize a related compound using a multi-step process, avoiding undesired isomers (Liu, Da-li, Lu, & Miao, 2008).
Spectroscopic Analysis : E. Isac Paulraj and S. Muthu (2013) characterized a related compound using various spectroscopic techniques, including FT-IR, FT-Raman, and UV-Vis, and conducted theoretical studies to understand its structural and electronic properties (Paulraj & Muthu, 2013).
Biological and Medicinal Applications
Glycogen Phosphorylase Inhibition : Research by P. Jakobsen et al. (2001) explored the inhibitory effects of similar compounds on liver glycogen phosphorylase, a key enzyme in glucose metabolism. Their study highlighted the importance of specific stereochemistry for effective inhibition (Jakobsen et al., 2001).
Anti-Hyperglycemic and Other Bioactivities : Tong et al. (2018) discussed 1-deoxynojirimycin derivatives (structurally related to the compound ), highlighting their anti-hyperglycemic, anti-viral, and anti-tumor potential. This underscores the diverse therapeutic possibilities of these compounds (Tong et al., 2018).
Material Science and Industrial Applications
Industrial Waste Utilization : J. Wilken et al. (1997) demonstrated the synthesis of new chiral bicyclic 3-hydroxypiperidines from industrial waste materials, showcasing the potential of these compounds in sustainable industrial processes (Wilken et al., 1997).
Microwave-Assisted Synthesis : Y. Hijji et al. (2021) reported a microwave-assisted synthesis technique for a water-soluble Schiff base derivative, indicating the efficiency and innovative approaches in synthesizing structurally related compounds (Hijji et al., 2021).
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSCEGKYKXESFF-LXTVHRRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CC(C(C(C1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333407 | |
| Record name | NN-DNJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |
CAS RN |
81117-35-3 | |
| Record name | NN-DNJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(n-Nonyl)-1-deoxynojirimycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






